N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by the presence of a trimethylsilyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of purine derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized purine derivatives.
Scientific Research Applications
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins and nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-3H-purin-2-yl)acetamide
- Acetamide, N-[6,9-dihydro-6-oxo-9-(trimethylsilyl)-1H-purin-2-yl]
Uniqueness
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is unique due to its specific structural features, including the trimethylsilyl group and the acetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62374-31-6 |
---|---|
Molecular Formula |
C10H15N5O2Si |
Molecular Weight |
265.34 g/mol |
IUPAC Name |
N-(6-oxo-9-trimethylsilyl-1H-purin-2-yl)acetamide |
InChI |
InChI=1S/C10H15N5O2Si/c1-6(16)12-10-13-8-7(9(17)14-10)11-5-15(8)18(2,3)4/h5H,1-4H3,(H2,12,13,14,16,17) |
InChI Key |
OIOQIKYMNRFFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.